molecular formula C6H10N2O2 B159516 (S)-methyl2,3,4,5-tetrahydropyridazine-3-carboxylate CAS No. 138323-06-5

(S)-methyl2,3,4,5-tetrahydropyridazine-3-carboxylate

Cat. No.: B159516
CAS No.: 138323-06-5
M. Wt: 142.16 g/mol
InChI Key: TZSSQJRJXKMUDM-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-methyl2,3,4,5-tetrahydropyridazine-3-carboxylate is a chiral compound with significant potential in various scientific fields. This compound is a methyl ester derivative of 2,3,4,5-tetrahydropyridazine-3-carboxylic acid and is known for its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl2,3,4,5-tetrahydropyridazine-3-carboxylate typically involves asymmetric synthesis techniques. One common method includes the Wittig condensation of tributyl (methoxycarbonylmethylene)phosphorane with (2E)-3-(2’,3’,4’,6’-tetra-O-acetyl-β-D-glucopyranosyloxy)propenal. This reaction displays excellent Re-face reactivity towards diethyl azodicarboxylate, bis(2,2,2-trichloroethyl) azodicarboxylate, dibenzyl azodicarboxylate, diisopropyl azodicarboxylate, and di-tert-butyl azodicarboxylate in thermal hetero-Diels–Alder reactions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale asymmetric synthesis processes. These methods ensure high enantiomeric excess and yield, making the compound suitable for various applications in pharmaceuticals and other industries.

Mechanism of Action

The mechanism of action of (S)-methyl2,3,4,5-tetrahydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to changes in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydropyridazine derivatives and related heterocyclic compounds such as pyridazines and pyrimidines .

Uniqueness

(S)-methyl2,3,4,5-tetrahydropyridazine-3-carboxylate is unique due to its specific chiral configuration and the high enantiomeric excess achieved in its synthesis.

Properties

CAS No.

138323-06-5

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

methyl (6S)-1,4,5,6-tetrahydropyridazine-6-carboxylate

InChI

InChI=1S/C6H10N2O2/c1-10-6(9)5-3-2-4-7-8-5/h4-5,8H,2-3H2,1H3/t5-/m0/s1

InChI Key

TZSSQJRJXKMUDM-YFKPBYRVSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCC=NN1

SMILES

COC(=O)C1CCC=NN1

Canonical SMILES

COC(=O)C1CCC=NN1

Synonyms

3-Pyridazinecarboxylicacid,2,3,4,5-tetrahydro-,methylester,(3S)-(9CI)

Origin of Product

United States

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